Citrusinol
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O6/c1-20(2)8-7-12-14(26-20)9-13(22)15-16(23)17(24)18(25-19(12)15)10-3-5-11(21)6-4-10/h3-9,21-22,24H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQQXHUICMLKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2OC(=C(C3=O)O)C4=CC=C(C=C4)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128144 | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Citrusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
112516-43-5 | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112516-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citrusinol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ES85ZGN4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Citrusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
252 - 254 °C | |
| Record name | Citrusinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037424 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Distribution in Biological Systems
Isolation and Characterization from Citrus Species
Citrusinol was initially identified in various citrus fruits. ontosight.ai It is primarily found in the peels and juices of citrus species such as oranges, lemons, and grapefruits. ontosight.ai Research has involved the isolation and characterization of this compound from different Citrus species. For instance, it has been reported in Citrus reticulata and Citrus deliciosa. nih.gov Studies on the chemical constituents of Citrus aurantifolia (lime) leaves and stems have also led to the isolation and characterization of this compound, among other compounds. psu.ac.th Isolation procedures often involve techniques such as methanol (B129727) extraction followed by partitioning and chromatographic separation methods like silica (B1680970) column chromatography and Sephadex LH-20 column chromatography. psu.ac.thnih.gov Structural elucidation is typically performed using spectroscopic analyses, including IR, UV, NMR, and MS. nih.gov
Identification in Other Plant Genera (e.g., Desmodium blandum, Desmodium caudatum, Sinopodophyllum hexandrum)
Beyond the Citrus genus, this compound has been identified in other plant genera. It has been isolated from Desmodium blandum, with studies investigating the chemical constituents of its roots and leaves. chemfaces.comresearchgate.net this compound has also been found in Desmodium caudatum. nih.govmedchemexpress.comnih.gov Research on the chemical constituents of D. caudatum has isolated this compound along with other compounds using chromatographic methods. nih.govnih.gov Furthermore, this compound has been reported as a constituent in the fruit of Sinopodophyllum hexandrum. nih.govresearchgate.net Studies on S. hexandrum have identified this compound among the flavonoids present in its fruit extract. researchgate.net
Factors Influencing Natural Abundance and Variation within Plant Sources
The natural abundance and variation of this compound within plant sources can be influenced by several factors. In citrus fruits, the content of this compound can vary significantly depending on factors such as the citrus species, fruit maturity, and processing methods. ontosight.ai A study on the spatio-temporal distribution and natural variation of metabolites in citrus fruits highlighted differential accumulation patterns of secondary metabolites, including flavonoids, in various tissues and species. nih.gov The flavedo (outer peel) of citrus fruits generally accumulates more flavonoids compared to other tissues like juice sacs. nih.gov
Table 1: Plant Sources of this compound
| Plant Genus | Species | Plant Part(s) Reported |
| Citrus | Various species (e.g., C. reticulata, C. deliciosa, C. aurantifolia) | Peels, Juices, Leaves, Stems ontosight.ainih.govpsu.ac.thbiodeep.cn |
| Desmodium | D. blandum | Roots, Leaves chemfaces.comresearchgate.net |
| Desmodium | D. caudatum | Not specified, isolated from the plant nih.govmedchemexpress.comnih.gov |
| Sinopodophyllum | S. hexandrum | Fruit nih.govresearchgate.net |
Advanced Synthetic Strategies for Citrusinol and Its Analogues
Total Synthesis Pathways and Methodologies
The total synthesis of citrusinol is a multi-step endeavor that relies on carefully orchestrated reaction sequences to construct its core flavonoid skeleton and introduce the characteristic prenyl group at the desired position.
Key Synthetic Intermediates and Precursors
The foundation of this compound synthesis is built upon readily available and versatile starting materials. Key precursors include:
2,4,6-trihydroxyacetophenone: This phloroglucinol (B13840) derivative serves as a crucial building block for the A-ring of the flavonoid structure.
Substituted benzaldehydes: These provide the necessary carbon framework for the B-ring and the C3 portion of the C-ring. The specific substitution pattern on the benzaldehyde (B42025) determines the final hydroxylation pattern of the B-ring in the target flavonoid.
The strategic use of these precursors allows for the convergent assembly of the flavonoid scaffold.
Multi-step Reaction Sequences and Conditions
The construction of this compound from its precursors involves a precise sequence of chemical transformations. A representative synthetic route encompasses the following key steps:
Methoxymethyl (MOM) protection: The hydroxyl groups of 2,4,6-trihydroxyacetophenone are protected to prevent unwanted side reactions in subsequent steps.
Aldol (B89426) condensation: The protected acetophenone (B1666503) derivative undergoes a base-catalyzed aldol condensation with a substituted benzaldehyde to form a chalcone (B49325) intermediate.
Cyclization: The chalcone is then subjected to oxidative cyclization to form the flavone (B191248) core.
Oxidation with dimethyldioxirane (B1199080) (DMDO): This step introduces a hydroxyl group at the C-3 position, a characteristic feature of flavonols.
O-prenylation: A prenyl group is introduced onto one of the hydroxyl groups, typically at the C-7 or C-5 position, via Williamson ether synthesis.
Microwave-assisted Claisen rearrangement: This is a pivotal step for the regioselective migration of the prenyl group from the oxygen atom to the C-8 position of the A-ring. nih.gov The use of microwave irradiation can significantly accelerate this rearrangement and improve yields. nih.govnih.gov
Deprotection: The protecting groups on the hydroxyl functions are removed.
Cyclization of the prenyl group: In some synthetic variations, the prenyl group can be further cyclized to form a dihydrofuran or dihydropyran ring.
Dehydrogenation: This final step can be employed to introduce unsaturation, if required, to yield the final target molecule.
Each of these steps requires carefully optimized reaction conditions, including the choice of solvents, reagents, temperature, and reaction time, to maximize the yield and purity of the desired product at each stage.
Regioselective Synthesis of Prenylated Flavonoids
A significant challenge in the synthesis of this compound and other prenylated flavonoids is controlling the position of the prenyl group on the flavonoid skeleton. Nature often exhibits high regioselectivity, and replicating this in the laboratory is a key objective. The microwave-assisted Claisen rearrangement of an O-prenylated precursor has proven to be a highly effective method for achieving regioselective C-prenylation, particularly at the C-8 position. nih.gov The reaction proceeds through a concerted uchicago.eduuchicago.edu-sigmatropic rearrangement, and the conditions can be tuned to favor the formation of the thermodynamically more stable 8-prenylated product. nih.gov
Efficiency and Yield Optimization in Laboratory Synthesis
Screening of catalysts and reagents: Investigating different catalysts and reagents for key steps like the Claisen rearrangement can lead to improved efficiency.
Optimization of reaction parameters: Fine-tuning temperature, reaction time, and reactant concentrations is essential.
Use of modern synthetic techniques: Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields for steps like the Claisen rearrangement. nih.gov
Purification techniques: Efficient purification methods at each stage are necessary to remove byproducts and ensure the purity of the intermediates, which can impact the success of subsequent reactions.
Table 1: Overview of Key Synthetic Steps and Considerations
| Step | Transformation | Key Reagents/Conditions | Considerations |
| 1 | Hydroxyl Protection | MOM-Cl, Base | Selection of appropriate protecting group is crucial. |
| 2 | Aldol Condensation | Base (e.g., KOH) | Formation of chalcone intermediate. |
| 3 | Oxidative Cyclization | I2, DMSO | Formation of the flavonoid core. |
| 4 | C-3 Hydroxylation | DMDO | Introduction of the flavonol hydroxyl group. |
| 5 | O-Prenylation | Prenyl bromide, Base | Introduction of the prenyl group onto an oxygen atom. |
| 6 | Claisen Rearrangement | Microwave irradiation | Regioselective C-8 prenylation. nih.gov |
| 7 | Deprotection | Acidic conditions | Removal of protecting groups. |
Rational Design and Synthesis of Structurally Related Analogues
To explore the chemical space around the this compound scaffold and to understand the structural features essential for its biological activity, the rational design and synthesis of analogues are of paramount importance.
Generation of Derivatives for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound, such as this compound, and evaluating the biological activity of the resulting analogues. This approach provides valuable insights into the pharmacophore—the key structural motifs responsible for the compound's activity.
The synthesis of this compound analogues can involve modifications at various positions of the flavonoid core and the prenyl side chain. For instance, analogues with different substitution patterns on the B-ring, variations in the prenyl chain (e.g., length, saturation, or cyclization), or alterations to the hydroxylation pattern of the A-ring can be synthesized. The biological data obtained from these analogues helps in constructing a comprehensive SAR profile, which can guide the design of more potent and selective compounds. General SAR studies on prenylated flavonoids have indicated that the presence and position of the prenyl group can significantly influence their biological activities. uchicago.eduwikipedia.orglibretexts.org
Synthesis of Prenyl-cyclized Flavonoid Analogues
The construction of the pyran ring in flavonoid analogues, forming what are known as pyranoflavonoids or prenyl-cyclized flavonoids, is a key synthetic challenge. These structures are of significant interest due to their prevalence in bioactive natural products. Various synthetic strategies have been developed to effect the cyclization of a prenyl group with an adjacent hydroxyl group on the flavonoid scaffold. These methods can be broadly categorized into acid-catalyzed, base-catalyzed, and oxidative cyclization reactions. The choice of strategy often depends on the specific flavonoid backbone and the desired regiochemistry of the resulting pyran ring (linear or angular).
One common approach involves the acid-catalyzed cyclization of a prenylated flavonoid. For instance, the total synthesis of this compound has been achieved through a multi-step process that includes the cyclization of a prenyl group. researchgate.net This type of reaction typically proceeds via the formation of a carbocation on the prenyl side chain, which is then attacked by a suitably positioned phenolic hydroxyl group to form the dihydropyran ring. Various acidic catalysts, including montmorillonite (B579905) K10 clay, have been employed to facilitate this transformation. researchgate.net
Oxidative cyclization is another powerful method for the synthesis of pyranoflavonoids, particularly from prenylated chalcones and flavanones. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are frequently used to promote this transformation. The reaction is believed to proceed through a hydride abstraction from the prenyl side chain, leading to the formation of an oxocarbenium ion, which then undergoes intramolecular cyclization. This method has been successfully applied in the synthesis of various pyranoflavonoid analogues.
Furthermore, semi-synthetic approaches starting from readily available, naturally occurring prenylated flavonoids have proven to be effective for generating diverse libraries of prenyl-cyclized analogues. Xanthohumol (B1683332), a prenylated chalcone isolated from hops, is a common starting material for such endeavors. Through a series of reactions including isomerization, cyclization, and oxidation, xanthohumol can be converted into a range of pyranoflavonoids with different core structures, such as pyranoflavanones, pyranoflavones, and pyranoaurones.
The following table summarizes selected research findings on the synthesis of various prenyl-cyclized flavonoid analogues, highlighting the diversity of starting materials, reagents, and resulting products.
| Starting Material | Reagent(s) | Product(s) | Yield (%) | Reference |
| Isoxanthohumol C | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), 1,4-dioxane | Pyranoflavone analogue | 51 | researchgate.net |
| Xanthohumol C | Mercury(II) acetate, pyridine | Pyranoaurone analogue | 85 | researchgate.net |
| Xanthohumol C | Potassium hydroxide, hydrogen peroxide | Pyranoflavonol analogue | 20 | researchgate.net |
| 5-O-prenylflavonoids | Montmorillonite K10 clay | 6-C-prenylated flavonoids (precursors to cyclization) | Good | researchgate.net |
| 5-O-prenylflavonoids | Florisil | 8-C-prenylated flavonoids (precursors to cyclization) | Good | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Chromatographic Methods for Purity Assessment and Isolation
Column Chromatography (e.g., Silica (B1680970) gel, Sephadex LH-20, ODS)
Column chromatography is a foundational technique for the isolation and purification of Citrusinol from complex plant extracts. This method separates compounds based on their differential adsorption to a stationary phase packed into a column, through which a liquid mobile phase is passed. The choice of stationary and mobile phases is critical for effective separation.
Detailed research findings indicate the successful isolation of this compound from the stems of plants like Desmodium blandum using a multi-step column chromatography process. chemfaces.com The typical workflow involves:
Initial Fractionation on Silica Gel: The crude plant extract is first subjected to silica gel column chromatography. Silica gel is a polar adsorbent, and compounds are eluted using a gradient of solvents with increasing polarity. Nonpolar compounds elute first, followed by compounds of increasing polarity.
Further Purification with Sephadex LH-20: Fractions identified as containing this compound are often pooled and subjected to further purification. Sephadex LH-20 is a size-exclusion chromatography medium that separates molecules based on their size. chemfaces.com It is particularly effective for separating flavonoids and other phenolic compounds. Elution is typically performed with a solvent mixture like chloroform-methanol. nih.gov
The selection of these specific chromatographic media is based on their proven efficacy in separating flavonoid-type compounds from intricate mixtures of plant metabolites. chemfaces.comnih.gov
Table 1: Example of Column Chromatography Steps for this compound Isolation This table is based on methods used for isolating this compound and related flavonoids.
| Step | Stationary Phase | Mobile Phase (Eluent) | Purpose |
| 1 | Silica Gel | Gradient of Hexane-Ethyl Acetate or Chloroform-Methanol | Initial fractionation of crude extract to separate compounds by polarity. |
| 2 | Sephadex LH-20 | Chloroform-Methanol (e.g., 1:1 v/v) | Fine purification of fractions containing this compound, separating by molecular size. chemfaces.comnih.gov |
| 3 | ODS (Octadecylsilane) | Gradient of Methanol-Water | Final purification step using reversed-phase chromatography, separating based on hydrophobicity. |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC-Q-TOF-MS)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the final purity assessment and characterization of isolated compounds like this compound. These methods offer high resolution, speed, and sensitivity. usp.br When coupled with mass spectrometry (MS), particularly Quadrupole Time-of-Flight (Q-TOF) MS, they provide unambiguous identification and structural information. nih.gov
High-Performance Liquid Chromatography (HPLC)
HPLC analysis is crucial for determining the purity of this compound fractions obtained from column chromatography. The technique utilizes high pressure to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). mdpi.com For flavonoid analysis, reversed-phase columns (e.g., C18) are commonly employed with a mobile phase consisting of a gradient mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net Detection is often achieved using a Diode-Array Detector (DAD), which provides UV-Vis spectra of the eluting compounds, aiding in their initial identification based on characteristic absorption maxima. youtube.com
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS)
UPLC represents an advancement over HPLC, using columns with smaller particle sizes (<2 µm) to achieve even higher resolution, greater sensitivity, and faster analysis times. usp.br The coupling of UPLC with a Q-TOF mass spectrometer is a state-of-the-art method for the structural elucidation of natural products. nih.gov
The process involves:
Chromatographic Separation (UPLC): The sample is injected into the UPLC system, where this compound is separated from any remaining impurities.
Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source (commonly Electrospray Ionization, ESI), where it is converted into gas-phase ions. nih.gov
Mass Analysis (Q-TOF): The Q-TOF analyzer measures the mass-to-charge ratio (m/z) of the parent ion with extremely high accuracy, allowing for the determination of the elemental composition (e.g., C20H16O6 for this compound). nih.govnih.gov The instrument then fragments the parent ion and measures the masses of the resulting fragment ions (MS/MS), providing a unique fragmentation pattern that serves as a structural fingerprint of the molecule. nih.gov
While specific UPLC retention times and detailed mass fragmentation data for this compound are not widely published, the general parameters for analyzing flavonoids in citrus extracts are well-established. nih.govcu.edu.eg
Table 2: Typical UPLC-Q-TOF-MS Parameters for Flavonoid Analysis This table represents common settings for analyzing compounds structurally similar to this compound, as specific data for this compound is not detailed in the available literature.
| Parameter | Typical Setting | Purpose |
| Column | Reversed-phase C18 (e.g., ≤ 2.1 mm x 100 mm, < 2 µm) | Separation based on hydrophobicity. cu.edu.eg |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B) | To effectively elute a wide range of compounds. nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive | Generation of molecular ions for MS analysis. nih.gov |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) | High-resolution mass measurement for formula determination. nih.gov |
| Scan Range | m/z 50 - 1200 | To detect the parent ion and its fragments. nih.gov |
| Collision Energy | Variable (e.g., 20-40 eV) | To induce fragmentation for MS/MS structural analysis. nih.gov |
Investigation of Molecular and Cellular Mechanisms of Action in Vitro and in Silico
Mechanistic Studies on Cellular Processes and Physiology
Currently, there is a lack of specific research in the available scientific literature detailing the direct effects of Citrusinol on cellular processes such as protein synthesis and myogenic differentiation. While studies have explored the impact of other flavonoids on these physiological activities, direct experimental data for this compound remains to be established. nih.govnih.govnih.govnih.govmdpi.com
Modulation of Intracellular Signaling Pathways
Detailed investigations into how this compound may modulate key intracellular signaling pathways have not yet been reported in peer-reviewed literature. The specific influence of this compound on pathways including the AKT/mammalian target of rapamycin (B549165) complex 1 (mTORC1), peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and transforming growth factor-beta (TGF-β)/p-SMAD3 is currently unknown. mdpi.comnih.govnih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.netyoutube.com Similarly, the compound's effect on the expression of muscle-specific E3 ubiquitin ligases MAFbx (Muscle Atrophy F-box) and MuRF1 (Muscle RING Finger 1) has not been characterized. scielo.brnih.govnih.govpreprints.orgresearchgate.net
Analysis of Biomolecular Target Interactions
In silico approaches have been pivotal in exploring the potential interactions between flavonoid compounds and various protein targets.
Computational screening studies have been conducted to identify potential inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov In one such study screening a library of 44 citrus flavonoids, Isoscutellarein, a compound structurally related to this compound, was evaluated for its binding potential to the Mpro active site. mdpi.com These virtual screening methods are essential for identifying compounds that may exhibit inhibitory activity against therapeutic targets. nih.gov
Molecular docking simulations predict how a ligand may bind within the active site of a protein. For the SARS-CoV-2 Mpro, the catalytic dyad, which includes the amino acid residues Histidine 41 (H41) and Cysteine 145 (C145), is crucial for its function. nih.govnih.gov Studies on various inhibitors have shown that interactions, such as hydrogen bonds, with key residues in the binding pocket are critical for stabilizing the ligand-protein complex. For example, docking analyses of different compounds have identified hydrogen bonds with residues like Thr26, Gly143, Asn142, His164, Glu166, and Gln189. nih.govresearchgate.net While specific interaction data for this compound with the user-specified residues (Asn151, Gln110, Val297, Arg298, Val303) is not available, computational models consistently highlight the importance of forming bonds with catalytic and surrounding residues to achieve effective inhibition.
Computational Chemistry and Molecular Modeling Approaches
Computational chemistry provides powerful tools to predict and analyze the interactions between small molecules and biological targets, offering insights that can guide further experimental research. nih.govmdpi.com
Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a target, as well as the strength of that bond, often expressed as binding affinity or a docking score. scitepress.orgnih.govgithub.io This method is instrumental in virtual screening and hit identification. nih.gov For instance, the binding affinity of various flavonoid derivatives with protein targets has been calculated, with lower energy values suggesting more favorable binding. scitepress.orgresearchgate.net
In a broad screening of citrus flavonoids against the SARS-CoV-2 Mpro, the binding potential of Isoscutellarein was calculated using the CDocker energy, a metric from molecular docking simulations. nih.gov The results provide a quantitative prediction of the interaction strength between the flavonoid and the enzyme's active site.
Table 1: Predicted Binding Energies of Isoscutellarein with SARS-CoV-2 Mpro
| Compound | CDocker Energy (kcal/mol) | -CDocker Interaction Energy (kcal/mol) |
| Isoscutellarein | 30.589 | 38.8341 |
Density Functional Theory (DFT) Analysis in Mechanistic Hypotheses
There is currently a lack of published research applying Density Functional Theory (DFT) to this compound. DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of medicinal chemistry, DFT analysis is instrumental in:
Predicting the molecular geometry and electronic properties of a compound.
Calculating reactivity descriptors to understand how a molecule will interact with biological targets.
Elucidating reaction mechanisms at the atomic level.
Hypothesizing the antioxidant mechanisms, such as hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), or sequential proton loss electron transfer (SPLET).
Without specific DFT studies on this compound, any hypotheses regarding its mechanisms of action from a quantum chemical perspective would be purely speculative and not grounded in direct scientific evidence for this particular compound.
Theoretical Basis of Identified Biological Activities
While there is a mention of cytotoxic activity, the broader theoretical basis for this compound's potential antioxidant, anti-inflammatory, and cytotoxic effects in vitro has not been thoroughly established in dedicated studies. The foundation for such activities in flavonoids is generally attributed to their chemical structure, particularly the arrangement of hydroxyl groups and the conjugated pi-system, which allows for the donation of electrons or hydrogen atoms to neutralize free radicals.
Antioxidant Activity: The theoretical basis for the antioxidant capacity of flavonoids is well-documented for other related compounds. It typically involves the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The specific contribution of this compound's unique pyranoflavonoid structure to these mechanisms, its radical scavenging potential, and its ability to chelate metal ions have not been theoretically or experimentally detailed.
Anti-inflammatory Activity: The anti-inflammatory effects of flavonoids are often linked to their ability to inhibit pro-inflammatory enzymes (such as cyclooxygenases and lipoxygenases) and to modulate signaling pathways (like NF-κB and MAPK). Research has not yet provided a theoretical or in vitro framework to explain if or how this compound might exert such effects.
Cytotoxic Activity: The report of cytotoxicity against HepG2 cells suggests that this compound may interfere with cellular processes essential for cancer cell survival, such as inducing apoptosis, causing cell cycle arrest, or inhibiting angiogenesis. However, the precise molecular targets and the theoretical underpinnings of these potential cytotoxic mechanisms for this compound are yet to be investigated and reported.
Structure Activity Relationship Sar Studies and Analogues Development
Impact of Structural Modifications on In Vitro Bioactivity and Molecular Interactions
While specific detailed studies on a wide range of Citrusinol structural modifications are not extensively detailed in the immediately available literature, research on this compound itself and related prenylated flavonoids and chromenes provides insights into potential areas of impact. This compound has been shown to interact with the SARS-CoV-2 main protease (Mpro), forming hydrogen bonds with residues Asn151 and Gln110, and interacting with Val297, Arg298, and Val303. These interactions suggest that modifications affecting the ability to form these hydrogen bonds or alter interactions with these specific residues could influence its inhibitory activity against Mpro.
Studies on other flavonoid and chromene derivatives indicate that minor structural changes can significantly alter biological activity. For instance, modifications to the substitution patterns on the flavonoid A and B rings, as well as alterations to the heterocyclic rings, are known to influence binding affinity and efficacy against various biological targets. The synthesis and characterization of a this compound acetyl derivative have been reported, and its interactions with DNA and Bovine Serum Albumin (BSA) have been studied, suggesting that even simple modifications like acetylation can be explored to understand changes in molecular interactions.
Comparative Analysis with Related Flavonoids and Limonoids (e.g., Nomilin (B1679832) analogues, prenylated flavonoids)
Comparing the activity of this compound with related classes of compounds like limonoids and other prenylated flavonoids helps to contextualize its biological potential and identify structural advantages or disadvantages.
Limonoids, also abundant in citrus fruits, have shown differential effects on enzyme activity, such as the p38 MAP kinase. A study comparing several limonoids, including nomilin, limonin, deacetyl nomilin, defuran nomilin, defuran limonin, methyl nomilinate, and obacunone, demonstrated that the presence of a seven-membered A ring with an acetoxy group, as found in nomilin, appeared essential for its inhibitory activity on p38 MAP kinase. This highlights how specific functional groups and ring structures in related citrus compounds contribute to their distinct bioactivities.
Prenylated flavonoids, in general, are known for their enhanced biological activities compared to their non-prenylated counterparts, often attributed to increased lipophilicity and improved interaction with biological membranes and proteins. Studies on various prenylated flavonoids have shown diverse activities, including cytotoxicity, anti-inflammatory, antioxidant, and antimicrobial effects. For example, morusin, a prenylated flavonoid, has demonstrated strong cytotoxic activity against certain cancer cell lines. The presence and position of prenyl groups, as well as the cyclization of these groups to form pyrano or furan (B31954) rings, are critical determinants of their activity.
Role of Prenyl Side Chain and Pyrano/Chromene Skeletons in Activity
The prenyl side chain and the fused pyrano or chromene rings derived from it are crucial structural features influencing the activity of this compound and other prenylated flavonoids. Prenylation generally increases the lipophilicity of flavonoids, which can enhance their absorption, membrane permeability, and interaction with lipophilic biological targets, including proteins.
Design Principles for Developing Novel Derivatives with Enhanced Specificity or Potency (theoretically)
Based on the understanding of this compound's structure and the SAR of related compounds, several theoretical design principles can be considered for developing novel derivatives with enhanced specificity or potency:
Modifications of Hydroxyl Groups: The hydroxyl groups on the flavonoid core are often involved in hydrogen bonding interactions with biological targets, as suggested by this compound's interaction with SARS-CoV-2 Mpro. Modifying the number, position, or chemical nature of these hydroxyl groups (e.g., methylation, glycosylation, or esterification) could alter hydrogen bonding patterns and influence binding affinity and selectivity.
Substitutions on the B-Ring: The B-ring of flavonoids is often solvent-exposed when binding to proteins and can be a site for modifications to improve potency or alter specificity. Introducing different substituents (e.g., halogens, alkyl groups, or additional hydroxyl/methoxyl groups) on the B-ring of this compound derivatives could explore their impact on target binding and biological activity.
Introduction of Linkers for Conjugation: To improve solubility, target delivery, or create prodrugs, linking this compound or its derivatives to other molecules (e.g., polymers, peptides, or targeting ligands) through cleavable or stable linkers could be a strategy.
Stereochemical Modifications: The stereochemistry of chiral centers, if present in this compound or its derivatives, can significantly influence biological activity. Exploring different stereoisomers could lead to the identification of more potent or selective compounds.
Bioisosteric Replacements: Replacing certain functional groups with bioisosteres (substituents that confer similar biological properties) could be used to improve metabolic stability, pharmacokinetic properties, or target interactions while retaining or enhancing desired bioactivity.
These theoretical design principles provide a framework for the rational design and synthesis of this compound analogues, which would then require experimental validation through in vitro and in vivo studies to assess their actual impact on bioactivity and molecular interactions.
Advanced Analytical Methodologies for Research Matrices
Quantitative and Qualitative Analysis in Plant Extracts and Biological Samples (in vitro)
Quantitative and qualitative analysis of Citrusinol in plant extracts and in vitro biological samples involves a series of steps, typically starting with sample preparation to isolate the target compound or a fraction enriched with it. Plant extracts, such as those derived from citrus peels or Desmodium caudatum, are common matrices for this compound analysis. nih.govresearchgate.netdergipark.org.trijpsr.comijrpp.com
Qualitative analysis aims to confirm the presence and identify the structure of this compound. This often involves comparing the analytical data obtained from a sample to that of a known standard. Spectroscopic data, such as UV, IR, NMR, and MS, are fundamental in this process. nih.govresearchgate.netacs.orgresearchgate.netchemfaces.comresearchgate.net For instance, spectroscopic data analysis was employed to identify this compound among the chemical constituents separated from Desmodium caudatum. nih.gov Similarly, extensive spectroscopic studies, including high field ¹H NMR and ¹³C NMR analyses, were used to identify this compound isolated from Citrus assamensis leaf extracts. researchgate.net
Quantitative analysis, on the other hand, focuses on determining the amount or concentration of this compound in a sample. This requires validated methods that provide accurate and precise measurements. While specific quantitative data for this compound across various matrices is detailed in research findings utilizing the techniques below, general approaches for flavonoid quantification in plant extracts include colorimetric methods and chromatographic techniques. dergipark.org.trijpsr.comijrpp.comresearchgate.netchemsociety.org.ngdergipark.org.tr Studies on citrus fruit peel extracts, for example, have employed colorimetric aluminum chloride methods for total flavonoid content determination, expressed as quercetin (B1663063) equivalent. dergipark.org.trresearchgate.net
In in vitro biological samples, the analysis of flavonoids, including compounds like this compound, requires methods sensitive enough to detect potentially lower concentrations and selective enough to differentiate them from endogenous biological molecules. scielo.brusp.brnih.govresearchgate.netexplorationpub.comresearchgate.net While direct quantitative data for this compound in in vitro biological samples is less prevalent in the provided snippets, the analytical techniques discussed in the following sections are applicable for both qualitative and quantitative analysis in such matrices after appropriate sample preparation, which might involve extraction and purification steps. uq.edu.aufrontiersin.org
Application of Chromatographic Techniques for Phytochemical Profiling (e.g., UPLC-Q-TOF-MS)
Chromatographic techniques are indispensable for separating this compound from complex mixtures found in plant extracts and biological samples. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely used due to their ability to separate a wide range of compounds with high resolution. mdpi.comwaters.com These are often coupled with mass spectrometry (MS) for detection and identification.
UPLC coupled with quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful tool for phytochemical profiling and the analysis of non-volatile compounds, offering high sensitivity, accuracy, and the ability to acquire full fragment mode data for confident identification of compounds, including those in complex matrices like citrus peels and other plant extracts. frontiersin.orgwaters.commdpi.comnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.net This technique allows for the simultaneous separation and identification of numerous compounds in a single run. researchgate.net
Research has demonstrated the application of UPLC-Q-TOF-MS in identifying chemical components in plant extracts where this compound has been found. For instance, UPLC-Q-TOF-MS analysis was used to identify chemical components in the fruit of Sinopodophyllum hexandrum, and this compound was among the identified compounds. frontiersin.org This method provides precise molecular weight information and fragmentation patterns that are crucial for the unambiguous identification of this compound. frontiersin.orgfrontiersin.org
Other chromatographic methods mentioned in the context of isolating and analyzing flavonoids from citrus and other plants include normal phase and reversed phase liquid chromatography, macroporous gel separation, counter current chromatography, and supercritical fluid chromatography. nih.govresearchgate.netchemfaces.comsciopen.com These techniques can be used in conjunction with spectroscopic methods for isolation and identification. nih.govchemfaces.com
Spectroscopic Methods for Purity and Concentration Determination in Research Samples
Spectroscopic methods play a vital role in determining the purity and concentration of isolated this compound, as well as contributing to its identification and structural elucidation. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are commonly employed. nih.govresearchgate.netacs.orgresearchgate.netchemfaces.comresearchgate.netexplorationpub.comresearchgate.netmdpi.comdntb.gov.ua
NMR spectroscopy (¹H NMR and ¹³C NMR) is particularly valuable for the detailed structural elucidation of this compound, providing information about the arrangement of atoms and functional groups within the molecule. researchgate.netresearchgate.netresearchgate.net Mass spectrometry, especially when coupled with chromatography (e.g., LC-MS, UPLC-MS, UPLC-Q-TOF-MS), provides molecular weight information and fragmentation patterns that aid in identification and can be used for quantitative analysis in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes. acs.orgfrontiersin.orgwaters.commdpi.comnih.govfrontiersin.orgnih.govresearchgate.nettandfonline.com
UV-Vis spectroscopy can be used for the quantitative determination of this compound if the compound has a characteristic absorbance in the UV-Vis range. By measuring the absorbance of a sample at a specific wavelength and comparing it to a calibration curve prepared with known concentrations of a this compound standard, the concentration in the sample can be determined. Spectroscopic techniques, in general, allow for both qualitative and quantitative analysis based on the interaction between matter and electromagnetic radiation. researchgate.netmdpi.com
While specific data tables detailing the purity and concentration of this compound determined by these methods were not extensively available in the provided snippets, the application of these spectroscopic techniques is fundamental to the research and analysis of flavonoids like this compound in various research matrices. nih.govresearchgate.netchemfaces.com
Theoretical and Pre Clinical Research Applications
Investigation in Cellular Models for Specific Biological Responses (e.g., HepG2 cells, C2C12 cells, KB cells)
Cellular models are widely employed in pre-clinical research to investigate the specific biological responses induced by a compound. nih.govdovepress.com HepG2 cells, a human hepatoma cell line, are frequently used as an in vitro model for hepatic cells and have been utilized in diverse research areas, including the investigation of substance-induced liver phenotypes. frontiersin.orgnih.gov C2C12 cells, derived from mouse myoblasts, are a common model for muscle cells and are used to study myoblast proliferation, differentiation, and apoptosis, as well as metabolic disease progression like insulin (B600854) resistance. frontiersin.orgscientificarchives.comnih.gov KB cells, a human oral epidermal carcinoma cell line, are also used in cytotoxicity studies.
Research has explored the effects of Citrusinol on various cell lines. This compound has demonstrated cytotoxic activities against HepG2 cells, indicating potential anti-cancer activity in this liver cancer cell line. medchemexpress.comchemfaces.com Studies investigating the chemical constituents of Desmodium blandum, a plant from which this compound can be isolated, found that this compound exhibited cytotoxic activities against both KB cells and HepG2 cells in MTT tests. chemfaces.com
While specific detailed research findings on this compound's effects on C2C12 cells were not extensively detailed in the search results, C2C12 cells are a recognized model for studying muscle health and differentiation. frontiersin.orgmdpi.com An ensemble machine learning model identified this compound as a promising compound for improving myotube differentiation and controlling myotube atrophy induced by CT26 cells, suggesting a potential role for this compound in muscle health. researchgate.net
In Silico Screening and Predictive Studies for Potential Bioactivity (e.g., antiviral, anti-neuroinflammatory)
In silico methods, such as molecular docking and virtual screening, play a crucial role in predicting the potential bioactivity of compounds and identifying promising candidates for further investigation. nih.govnih.gov These computational approaches can help researchers understand how a compound might interact with specific biological targets, such as proteins involved in viral replication or inflammatory pathways. nih.govnih.govmdpi.com
Flavonoids, including those found in citrus fruits like this compound, have been evaluated using in silico approaches for their potential antiviral properties. nih.gov For instance, in silico studies have been conducted to evaluate flavonoids as potential antiviral agents against SARS-CoV-2 by investigating their interactions with the virus's spike glycoprotein. nih.gov These studies utilize molecular docking to determine the binding affinity of flavonoids to viral proteins. nih.gov While this compound was not explicitly mentioned in the context of these specific SARS-CoV-2 studies in the provided results, the use of in silico screening for antiviral potential is a relevant application for flavonoids.
In silico screening is also applied to identify potential anti-inflammatory compounds. mdpi.comajol.info Studies have used molecular docking and network pharmacology to screen for anti-inflammatory constituents in plant extracts by assessing their interactions with inflammation-related target proteins like JAK2, mPEGS-1, COX-2, IL-1β, and PPARγ. ajol.info This demonstrates the application of in silico methods in predicting anti-inflammatory bioactivity, a property also associated with flavonoids. ontosight.ai
Predictive modeling, often utilizing machine learning and AI, is also employed in drug discovery and nutritional research to forecast the bioactivity, toxicity, and nutritional properties of phytochemicals. scienceopen.com These models analyze various factors, including chemical structures and known biological activities, to identify compounds with the greatest potential. scienceopen.com
Exploration of Its Role in Modulating Cellular Homeostasis and Oxidative Stress Response (e.g., free radical scavenging)
Cellular homeostasis is the maintenance of a stable internal environment within cells, while oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products. mdpi.comfrontiersin.org Free radicals are highly reactive molecules that can cause damage to cellular components. mdpi.comfrontiersin.org Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. mdpi.comfrontiersin.orgnih.gov
This compound is known for its antioxidant properties. ontosight.ai As an antioxidant, this compound can help protect cells from damage caused by free radicals. ontosight.ai Flavonoids, in general, are a class of plant compounds recognized for their antioxidant properties and their ability to scavenge free radicals. ontosight.aimdpi.comnih.gov The antioxidant capacity of citrus fruits is attributed to the presence of phenolic compounds, including flavonoids. scielo.org.co
Studies evaluating the free radical scavenging activity of compounds often utilize assays such as the ABTS radical scavenging assay, which measures the ability of an antioxidant to stabilize the ABTS radical cation. mdpi.comscielo.org.co For example, naringin, another flavonoid found in citrus, has been shown to scavenge ABTS radical cations, indicating its antioxidant activity. scielo.org.co This type of assay is relevant to understanding how compounds like this compound might contribute to oxidative stress response through free radical scavenging.
Dehydrins from citrus, such as CuCOR19, have also been reported to exhibit antioxidant activities by scavenging radicals and binding to metals, thereby controlling excess ROS production. researchgate.net While this refers to a different class of compound than this compound, it highlights the presence of antioxidant mechanisms in citrus-derived substances.
Integration in Functional Food Research using Machine Learning and AI for Phytochemical Discovery
Functional foods are foods that have a potentially positive effect on health beyond basic nutrition. The discovery and characterization of bioactive compounds from natural sources, such as phytochemicals from citrus, are key aspects of functional food research. Machine learning and artificial intelligence (AI) are increasingly being integrated into this field to expedite the discovery process and identify promising functional ingredients. mdpi.comresearchgate.netnih.govnih.gov
An ensemble machine learning model has specifically identified this compound as a promising compound for muscle health, suggesting its potential application as a functional food candidate for improving myotube differentiation and controlling myotube atrophy. researchgate.net This exemplifies how machine learning can be used to identify specific phytochemicals like this compound for their potential benefits in the context of functional foods.
AI allows for the comprehensive characterization and understanding of the vast array of molecules found in food and natural products, facilitating the systematic discovery of efficacious and safe bioactive ingredients that can address specific health needs. nih.govnih.gov This technological revolution is transforming the functional food industry by providing tools for more efficient and targeted discovery of beneficial compounds. nih.govnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 112516-43-5 |
| Naringin | 881 |
| Dexamethasone | 5742 |
| KB-2 | 14630497 |
| 9-O-Methylglyceofuran | 44257401 |
| Mangiferin | 122251 |
| Limonin | 440802 |
| Kaempferol | 5280863 |
Data Table: Cytotoxic Activity of this compound
| Cell Line | Source of this compound | Observed Activity | Citation |
| HepG2 | D. caudatum | Inhibits proliferation and migration; cytotoxic activity | medchemexpress.comchemfaces.com |
| KB | D. blandum | Cytotoxic activity | chemfaces.com |
Data Table: In Silico Predicted Bioactivity (Example - Naringin)
| Compound | Target Protein of SARS-CoV-2 | Binding Energy (Kcal/mol) | Predicted Activity | Citation |
| Naringin | Spike protein | -9.8 | Antiviral | nih.gov |
Future Directions and Emerging Research Avenues
Elucidation of Comprehensive Biosynthetic Pathways within Producing Organisms
A critical area for future research involves the detailed mapping of the complete biosynthetic pathway of Citrusinol in the organisms that produce it, primarily citrus species ontosight.ai. Understanding the enzymatic steps, intermediate compounds, and genetic regulation involved in this compound biosynthesis is crucial for potential metabolic engineering efforts. While the general flavonoid biosynthesis pathway in plants is known, the specific steps leading to the unique structure of this compound, particularly the formation of its pyrano[2,3-h]chromen-4-one core and prenyl-like group, require dedicated investigation. Research into the total synthesis of this compound provides insights into the chemical transformations involved, which can inform studies on the biological pathway researchgate.net. Comparative studies with the biosynthesis of other citrus flavonoids and limonoids may also shed light on the specific enzymes and genes involved in this compound production frontiersin.orgnih.gov.
Advanced Mechanistic Studies on Specific Intracellular Targets and Pathways
Further research is needed to precisely identify the intracellular targets and detailed molecular mechanisms through which this compound exerts its biological effects. While some findings suggest this compound may influence protein synthesis via pathways like AKT/mTORC1, potentially impacting muscle health and atrophy, a comprehensive understanding of its interactions within cells is still developing aminer.cn. Future studies should employ a range of biochemical and cell biology techniques to pinpoint the specific proteins, enzymes, or signaling molecules that directly interact with this compound. Investigating its effects on various cellular pathways, beyond those already suggested, will be essential to fully characterize its pharmacological profile. Research on the mechanisms of action of related prenylated flavonoids may offer valuable methodologies and insights for these studies researchgate.net. Understanding how this compound modulates specific intracellular processes will pave the way for targeted therapeutic applications.
Development of Targeted Analogues for Receptor Specificity and Ligand Efficiency
The development of targeted analogues of this compound represents a promising future direction for enhancing its therapeutic potential. By modifying the chemical structure of this compound, researchers can aim to improve its affinity and specificity for particular biological targets, enhance its potency, or alter its pharmacokinetic properties. The successful total synthesis of this compound and its analogues demonstrates the feasibility of creating modified structures for evaluation researchgate.netresearchgate.net. Future research in this area will involve rational drug design approaches, guided by structural activity relationship (SAR) studies and in silico modeling, to synthesize novel compounds with tailored properties nih.govmdpi.comzenodo.org. Evaluating these analogues for improved efficacy and selectivity towards specific receptors or enzymes is a key step in developing this compound-based therapeutics with reduced off-target effects.
Application of Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding
Applying omics technologies, such as metabolomics and proteomics, is crucial for gaining a systems-level understanding of this compound's effects on biological systems. Metabolomics can provide a comprehensive snapshot of the metabolic changes induced by this compound treatment, revealing affected pathways and potential biomarkers humanspecificresearch.orguninet.edumdpi.commetwarebio.com. Proteomics allows for the large-scale analysis of protein expression and modification, helping to identify protein targets and understand how this compound influences cellular processes at the protein level humanspecificresearch.orguninet.edumdpi.commetwarebio.com. Integrating data from these omics approaches can provide a holistic view of the complex biological responses to this compound, uncovering interconnected pathways and identifying key molecular players involved in its activity. This integrated approach is vital for moving beyond single-target studies to understand the broader impact of this compound. The application of metabolomics in analyzing citrus varieties highlights the relevance of these techniques to compounds found in citrus mdpi.com.
Further In Silico Modeling for Predictive Pharmacology and Structural Optimization
Advanced in silico modeling techniques will play an increasingly important role in future this compound research. Computational methods such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding affinity of this compound and its analogues to potential targets, simulate their behavior in biological environments, and optimize their structures for desired properties mdpi.comdrugdiscoverytrends.comnih.govnews-medical.netnih.govmdpi.com. These in silico approaches can significantly accelerate the research process by allowing for the virtual screening of large libraries of compounds, prioritizing promising candidates for synthesis and in vitro/in vivo testing, and providing insights into the molecular basis of this compound's activity. The use of ensemble machine learning models to identify compounds like this compound for specific health benefits underscores the power of these computational tools aminer.cnmdpi.com.
Q & A
Basic: What methodologies are recommended for determining the purity and structural identity of Citrusinol in experimental settings?
Answer: To confirm this compound's identity and purity, employ spectroscopic techniques (e.g., NMR for structural elucidation, mass spectrometry for molecular weight validation) and chromatographic methods (e.g., HPLC with UV/Vis or MS detection for purity assessment). Compare results with authentic standards or published spectral data. Ensure experimental details are thoroughly documented, including instrument parameters and solvent systems, to enable reproducibility .
Basic: How should researchers design initial pharmacological studies to evaluate this compound's bioactivity?
Answer: Apply the PICOT framework to structure the study:
- Population (e.g., cell lines, animal models),
- Intervention (this compound dosage, administration route),
- Comparison (positive/negative controls),
- Outcome (e.g., IC50, gene expression changes),
- Time (exposure duration).
Use dose-response experiments and include replicates to assess variability. Validate findings with orthogonal assays (e.g., enzymatic activity and cell viability assays) .
Basic: What strategies are effective for conducting a systematic literature review on this compound?
Answer:
Search databases (PubMed, SciFinder, Web of Science) using keywords: "this compound," "bioactivity," "synthesis," and related terms.
Review MeSH terms from relevant papers to refine searches.
Screen abstracts for relevance, prioritizing peer-reviewed journals.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
